Home > Products > Screening Compounds P135557 > 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid
3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid - 380574-48-1

3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid

Catalog Number: EVT-3476902
CAS Number: 380574-48-1
Molecular Formula: C20H13Cl2NO2
Molecular Weight: 370.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tacrine Analogs

  • Relevance: The compound 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid shares a structural resemblance to tacrine analogs, particularly the core structure of 2,3-dihydro-1H-cyclopenta[b]quinoline. This core structure is modified with various substituents in the development of potential acetylcholinesterase inhibitors. []

2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives

  • Relevance: The compound 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is explicitly a member of the 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives. Its structure features the core 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, further modified with a 3,4-dichlorobenzylidene substituent and a carboxylic acid group at the 9th position. []

6-BOC-hydrazinopyridine-3-carboxylic acid

  • Relevance: This compound is a crucial starting material in the synthesis of 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and its related analogs. The reaction involves a condensation between this activated acid and appropriately substituted 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline. []

8-Aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline

  • Relevance: These derivatives are the other key reaction partner in the synthesis of 3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid. They react with the activated 6-BOC-hydrazinopyridine-3-carboxylic acid to yield the target compound and its structural analogs. []
Overview

3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound that belongs to the class of cyclopenta[b]quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition.

Source

The compound is synthesized from various precursors, including 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid and 3,4-dichlorobenzaldehyde. The synthesis process often involves multi-step reactions that incorporate various reagents and conditions to achieve the desired product.

Classification

This compound can be classified as:

  • Chemical Family: Cyclopenta[b]quinolines
  • Functional Groups: Carboxylic acid and aldehyde derivatives
  • CAS Number: 380574-48-1
Synthesis Analysis

Methods

The synthesis of 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the following steps:

  1. Preparation of Precursors:
    • The synthesis begins with the formation of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.
    • This precursor is often synthesized through cyclization reactions involving appropriate aromatic amines and cyclic ketones.
  2. Condensation Reaction:
    • The next step involves a condensation reaction between the prepared cyclopenta[b]quinoline derivative and 3,4-dichlorobenzaldehyde.
    • This reaction is usually facilitated by acidic or basic conditions to promote the formation of the imine bond.

Technical Details

The reaction conditions may vary, but common solvents used include dimethylformamide or tetrahydrofuran. Reaction monitoring is often performed using thin-layer chromatography to ensure completion and purity of the product.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can be represented as follows:

  • Molecular Formula: C20H13Cl2N O2
  • Molecular Weight: Approximately 370.23 g/mol

Data

The compound contains a cyclopenta[b]quinoline core with a carboxylic acid group and a dichlorobenzylidene moiety. The presence of chlorine atoms enhances its biological activity by influencing electronic properties and steric factors.

Chemical Reactions Analysis

Reactions

The primary reaction involving this compound is its interaction with various biological targets. It has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer's disease.

Technical Details

Inhibition studies typically involve measuring enzyme activity in the presence of varying concentrations of the compound. Kinetic parameters such as IC50 values are determined to assess potency.

Mechanism of Action

Process

The mechanism of action for 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid primarily revolves around its ability to inhibit acetylcholinesterase.

  1. Binding: The compound binds to the active site of acetylcholinesterase.
  2. Enzyme Inhibition: By occupying this site, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.

Data

Studies have shown that compounds with similar structures exhibit significant inhibition rates against acetylcholinesterase, making them candidates for further pharmacological development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for further chemical modifications.
Applications

Scientific Uses

The primary applications of 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid include:

  • Medicinal Chemistry: As a lead compound for developing new acetylcholinesterase inhibitors for neurodegenerative diseases.
  • Research Tool: Utilized in studies investigating enzyme kinetics and mechanisms related to neurotransmission.

This compound represents a promising area for future research due to its potential therapeutic applications and unique structural features. Further studies are warranted to explore its full range of biological activities and mechanisms.

Rationale for COX-II Targeting in Inflammatory Disease Therapeutics

Pathophysiological Role of COX-II in Chronic Inflammation and Disease Progression

Cyclooxygenase-II (COX-II) is the inducible isoform of prostaglandin-endoperoxide synthase that catalyzes the conversion of arachidonic acid to proinflammatory prostaglandins (PGs). Unlike the constitutively expressed COX-I isoform that maintains physiological functions, COX-II expression is markedly upregulated at inflammation sites by cytokines, endotoxins, and growth factors. This selective induction drives pathogenic processes in rheumatoid arthritis, osteoarthritis, and neurodegenerative disorders by elevating prostanoid levels (notably PGE₂) that mediate vasodilation, vascular permeability, and pain sensitization. Chronic overexpression creates a self-amplifying inflammatory cascade that sustains tissue destruction and disease progression, making COX-II an essential therapeutic target for inflammation resolution without disrupting homeostatic functions [1].

Table 1: COX Isoform Functions in Inflammation

IsoformExpression PatternPrimary Physiological RolesRole in Inflammation
COX-IConstitutiveGastric cytoprotection, Platelet aggregationMinimal involvement
COX-IIInducibleRenal development, Wound healingMediates pain, edema, fever
COX-II (Overexpressed)Pathological sites-Sustains chronic inflammation, Tissue destruction

Limitations of Classical NSAIDs and First-Generation COXIBs: Gastrointestinal and Cardiovascular Trade-offs

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-I and COX-II isoforms, leading to significant gastrointestinal (GI) toxicity. This arises from COX-I suppression in gastric mucosa, which reduces cytoprotective prostaglandins (PGl₂, PGE₂), causing ulceration, bleeding, and perforation. First-generation COX-II-selective inhibitors (COXIBs) like rofecoxib mitigated GI risks but revealed cardiotoxic liabilities, including increased thrombosis risk due to disrupted prostacyclin (PGI₂)/thromboxane A₂ (TXA₂) balance. This dual toxicity profile underscores the need for novel scaffolds that achieve balanced selectivity—potently suppressing COX-II while preserving COX-I-mediated homeostasis. Compounds like 3-(3,4-dichlorobenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid represent structurally diverse candidates that may circumvent these trade-offs [1].

Structural Imperatives for Selective COX-II Inhibition: Scaffold Diversity and Isoform-Specific Binding Pockets

The COX-II isoform possesses a secondary binding pocket adjacent to its catalytic site, a feature absent in COX-I due to steric hindrance from isoleucine-523 (replaced by valine in COX-II). This larger, more flexible pocket accommodates bulky substituents, enabling selective inhibition. The cyclopenta[b]quinoline scaffold exploits this via:

  • Rigid tricyclic core (cyclopenta[b]quinoline): Provides planar geometry for optimal insertion into the COX-II hydrophobic channel.
  • Carboxylic acid moiety: Anchors the molecule via ionic interaction with arginine-120 at the channel entrance.
  • 3,4-Dichlorobenzylidene substituent: Extends into the secondary pocket, with chlorine atoms enhancing binding through halogen bonding with histidine-90 and hydrophobic contacts with leucine-384.

Table 2: Structural Features of Cyclopenta[b]quinoline Derivatives Targeting COX-II

Structural ElementRole in COX-II SelectivityMolecular Interactions
Carboxylic acid (C-9)Anchoring groupIonic bond with Arg-120
Dichlorophenyl ringSecondary pocket occupancyHalogen bonds with His-90, Hydrophobic contacts with Leu-384
Cyclopentene fusionPlanar scaffold orientationπ-Stacking with Phe-518
Benzylidene exocyclic double bondConformational rigidityOptimal positioning of dichlorophenyl group

This pharmacophore model, validated through structure-activity relationship (SAR) studies, shows that bulky substituents at the 3-position (e.g., 3,4-dichlorophenyl) maximize selectivity by exploiting COX-II's expanded pocket. Derivatives like 3-(4-methylbenzylidene) and 3-(4-diethylaminobenzylidene) analogs confirm that electron-withdrawing groups (e.g., -Cl) enhance binding affinity over electron-donating groups (-CH₃, -N(C₂H₅)₂), likely via stronger halogen bonding and lipophilic interactions [1] [4].

Table 3: Key Pharmacophore Elements for Selective COX-II Inhibition

Pharmacophore ElementChemical FeatureContribution to Selectivity
Anionic centerCarboxylic acidEssential for initial binding
Aromatic ring 1Quinoline coreHydrophobic channel occupancy
Aromatic ring 23,4-DichlorophenylSecondary pocket penetration
HalogensChlorine atomsHalogen bonding with His-90

Comprehensive Compound Index

Properties

CAS Number

380574-48-1

Product Name

3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid

IUPAC Name

(3E)-3-[(3,4-dichlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C20H13Cl2NO2/c21-15-8-5-11(10-16(15)22)9-12-6-7-14-18(20(24)25)13-3-1-2-4-17(13)23-19(12)14/h1-5,8-10H,6-7H2,(H,24,25)/b12-9+

InChI Key

SUQNGDIEEBYGGF-FMIVXFBMSA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC(=C(C=C4)Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.